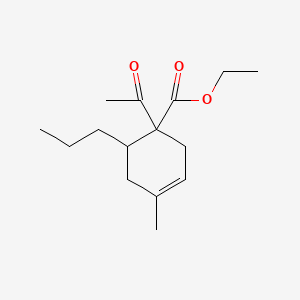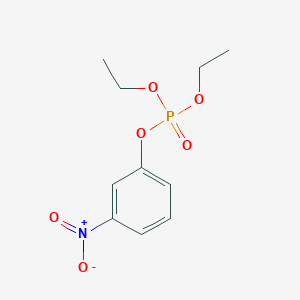
Diethyl 3-nitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-nitrophenyl phosphate is an organophosphorus compound with the molecular formula C₁₀H₁₄NO₆P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphate group attached to a 3-nitrophenyl ring, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 3-nitrophenyl phosphate can be synthesized through the reaction of diethyl phosphorochloridate with 3-nitrophenol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of 3-nitrophenol and diethyl phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Substitution: Requires nucleophiles such as amines or thiols.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Major Products
Hydrolysis: Produces 3-nitrophenol and diethyl phosphate.
Substitution: Yields various substituted phenyl phosphates.
Reduction: Forms diethyl 3-aminophenyl phosphate.
Applications De Recherche Scientifique
Diethyl 3-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in enzyme inhibition studies, particularly for enzymes that interact with phosphate esters.
Medicine: Investigated for its potential use in drug development, especially in designing enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of diethyl 3-nitrophenyl phosphate involves its interaction with enzymes that have active sites for phosphate esters. The compound acts as an inhibitor by binding to the enzyme’s active site, preventing the enzyme from catalyzing its natural substrate. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Similar in structure but with the nitro group at the 4-position.
Diethyl 2-nitrophenyl phosphate: Has the nitro group at the 2-position.
Paraoxon: A well-known organophosphorus compound with similar inhibitory properties.
Uniqueness
Diethyl 3-nitrophenyl phosphate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with enzymes. This positional difference can lead to variations in the compound’s inhibitory strength and specificity compared to its isomers.
Propriétés
Numéro CAS |
4532-06-3 |
|---|---|
Formule moléculaire |
C10H14NO6P |
Poids moléculaire |
275.19 g/mol |
Nom IUPAC |
diethyl (3-nitrophenyl) phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3 |
Clé InChI |
VXPBWHFHOQMMHT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



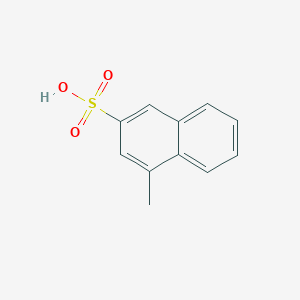
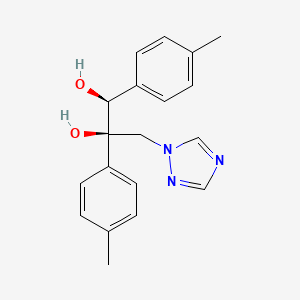
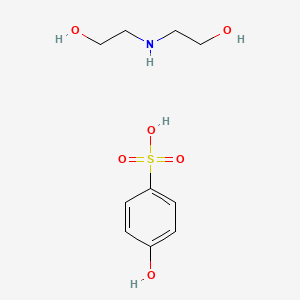

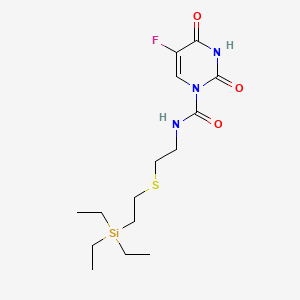

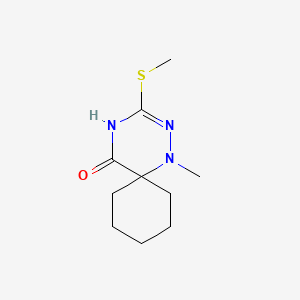
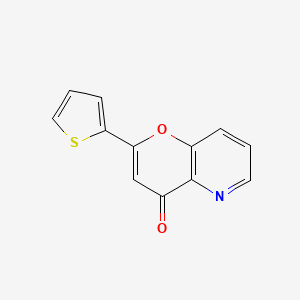
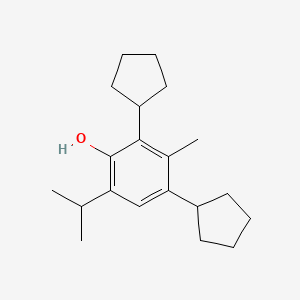
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
